

# AZ683 In Vitro Kinase Assay: A Technical Guide

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## Compound of Interest

Compound Name: AZ683

Cat. No.: B1663804

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## Abstract

**AZ683**, also known as AZD1152-HQPA, is the active metabolite of the prodrug Barasertib (AZD1152). It is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides an in-depth overview of the in vitro kinase assay methodologies used to characterize **AZ683**, including its kinase selectivity profile and mechanism of action. Detailed experimental protocols and data presentation are included to facilitate the replication and further investigation of this compound in a research and drug development setting.

## Introduction

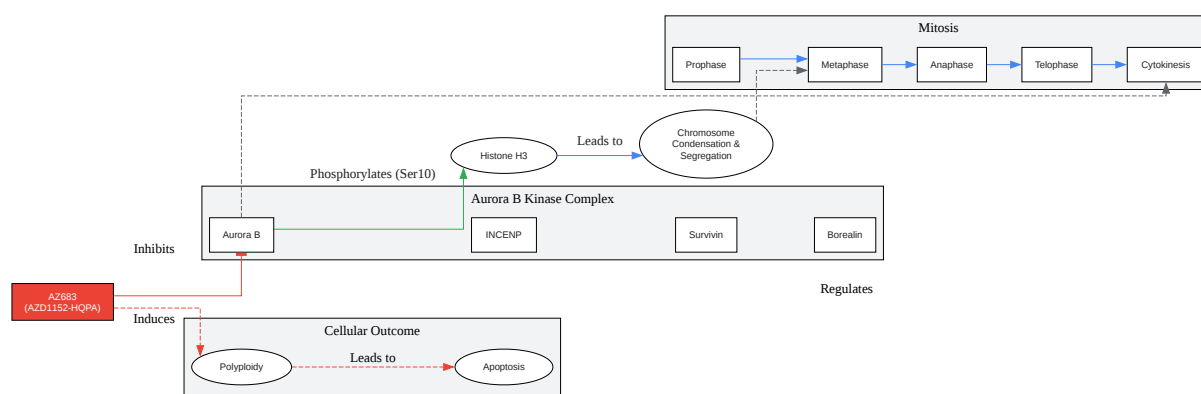
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division. Misregulation of Aurora kinases is frequently observed in human cancers, making them attractive targets for cancer therapy. **AZ683** (AZD1152-HQPA) is a potent inhibitor of Aurora B kinase. The prodrug, Barasertib (AZD1152), is rapidly converted to the active form, **AZ683**, in plasma. In vitro studies are essential for characterizing the potency, selectivity, and mechanism of action of kinase inhibitors like **AZ683**.

## Mechanism of Action

**AZ683** primarily exerts its effects through the potent and selective inhibition of Aurora B kinase. Aurora B is a chromosomal passenger protein that is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B by **AZ683** disrupts these processes, leading

to defects in cell division. A key downstream substrate of Aurora B is histone H3. Inhibition of Aurora B by **AZ683** leads to a reduction in the phosphorylation of histone H3 at Serine 10. This disruption of the mitotic checkpoint ultimately results in endoreduplication, polyploidy, and subsequent apoptosis in cancer cells.

## Signaling Pathway



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Caption: Signaling pathway illustrating the mechanism of action of **AZ683**.

## In Vitro Kinase Selectivity Profile

**AZ683** is a highly selective inhibitor of Aurora B kinase. Its potency against Aurora B is significantly greater than against Aurora A, demonstrating its selectivity within the Aurora kinase family. Furthermore, it has been screened against a broader panel of kinases and has shown minimal activity against them.

Kinase Target	IC50 (nM)	Ki (nM)	Reference
Aurora B	0.37	0.36	[1][2][3]
Aurora A	1368	1369	[1][2][3]

A broader kinase selectivity panel has been performed, indicating high specificity for Aurora B over more than 50 other kinases; however, specific quantitative data for the full panel is not publicly available in the cited literature.[1][4]

## Experimental Protocols

A common method for determining the in vitro potency of kinase inhibitors is a radiometric kinase assay. The following protocol is a generalized procedure that can be adapted for assessing the inhibitory activity of **AZ683** against Aurora B kinase.

### Radiometric Kinase Assay for Aurora B

Objective: To determine the IC50 value of **AZ683** for the inhibition of Aurora B kinase activity.

Materials:

- Recombinant human Aurora B/INCENP complex
- Peptide substrate (e.g., a peptide containing a histone H3 Serine 10 phosphorylation motif)
- **AZ683** (AZD1152-HQPA)
- [ $\gamma$ -<sup>33</sup>P]ATP
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Triton X-100)
- ATP solution

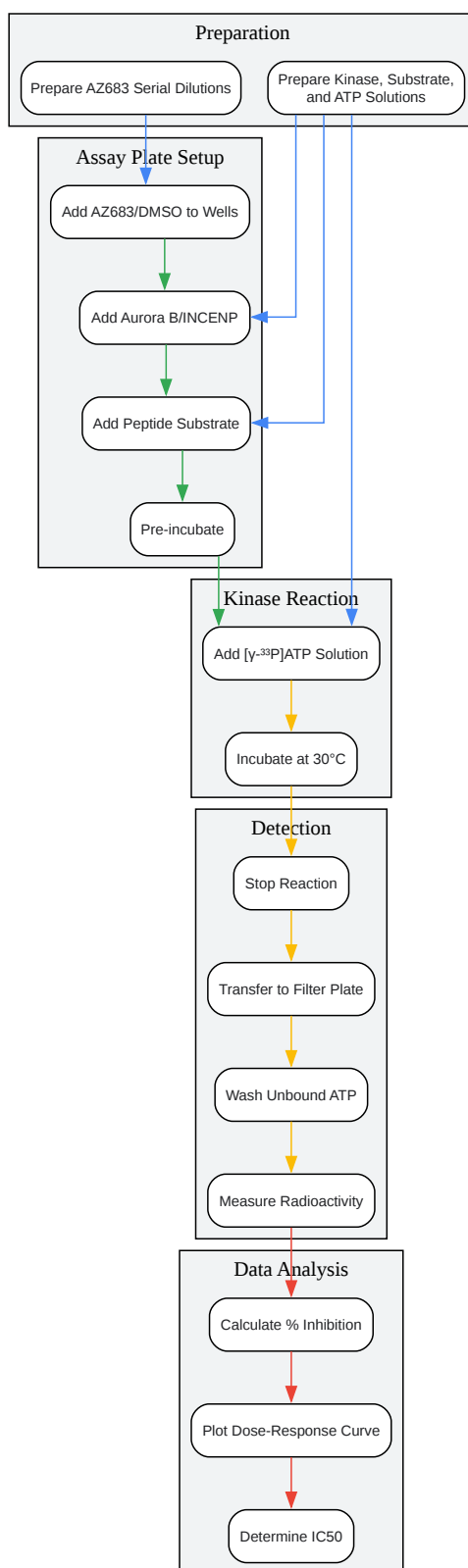
- 96-well plates
- Phosphocellulose filter plates or membranes
- Scintillation counter
- Wash buffer (e.g., 75 mM phosphoric acid)

Procedure:

- Compound Preparation: Prepare a serial dilution of **AZ683** in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
- Reaction Setup:
  - Add kinase buffer to each well of a 96-well plate.
  - Add the diluted **AZ683** or DMSO (for control wells) to the appropriate wells.
  - Add the Aurora B/INCENP enzyme to each well.
  - Add the peptide substrate to each well.
  - Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiation of Kinase Reaction:
  - Prepare a solution of [ $\gamma$ - $^{33}\text{P}$ ]ATP and cold ATP in kinase buffer.
  - Add the ATP solution to each well to start the kinase reaction.
  - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction and Signal Detection:
  - Stop the reaction by adding a stop solution (e.g., phosphoric acid).

- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP will be washed away.
- Wash the filter plate multiple times with the wash buffer.
- Dry the filter plate and add scintillation fluid.
- Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each **AZ683** concentration relative to the DMSO control.
  - Plot the percentage of inhibition against the logarithm of the **AZ683** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Experimental Workflow



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Caption: Workflow for a radiometric in vitro kinase assay of **AZ683**.

## Conclusion

**AZ683** is a potent and selective inhibitor of Aurora B kinase, a validated target in oncology. The in vitro kinase assays described in this guide are fundamental for characterizing the activity of **AZ683** and similar compounds. The provided data and protocols offer a solid foundation for researchers and drug development professionals working on the preclinical evaluation of Aurora B inhibitors. Further studies to fully elucidate the broader kinome selectivity of **AZ683** would be beneficial for a comprehensive understanding of its off-target effects.

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## References

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